cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride
Overview
Description
cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol.
Mechanism of Action
Target of Action
It has been used in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders . This suggests that it may interact with targets involved in cell proliferation.
Mode of Action
As a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines , it is likely that it undergoes further chemical transformations to interact with its targets.
Biochemical Pathways
Given its use in the synthesis of compounds for the treatment of proliferative disorders , it may be involved in pathways related to cell growth and division.
Result of Action
Its use as a precursor in the synthesis of compounds for the treatment of proliferative disorders suggests that it may have effects on cell growth and division.
Preparation Methods
The synthesis of cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride involves several steps. One common method starts with the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate . This intermediate can be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
cis-Diethylpyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and DDQ for dehydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it serves as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines, which are investigated for their potential in treating proliferative disorders . Additionally, it is explored as a potential Janus kinase inhibitor . In industrial applications, it may be used in the synthesis of various organic compounds.
Comparison with Similar Compounds
Properties
IUPAC Name |
diethyl (2S,5R)-pyrrolidine-2,5-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFBLCQRNNJLX-KVZVIFLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](N1)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162376-17-2 | |
Record name | 2,5-diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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